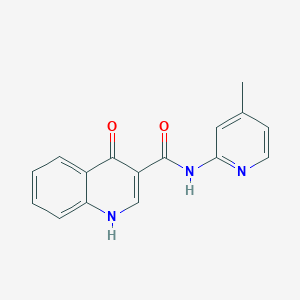

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXHEVLAQUFUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pyridinecarboxylic acid and 3-aminobenzoic acid.

Condensation Reaction: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with 3-aminobenzoic acid to form an amide bond.

Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinoline ring structure.

Reduction: The resulting quinoline derivative is then reduced using a suitable reducing agent, such as sodium borohydride, to obtain the 1,4-dihydro form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Saturated quinoline derivatives.

Substitution Products: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is its antimalarial activity. Research has shown that derivatives of quinoline-4-carboxamide exhibit potent antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. In a study by , a series of quinoline-4-carboxamides were identified through phenotypic screening, with some compounds demonstrating low nanomolar potency in vitro.

Anticancer Properties

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Quinoline derivatives have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and survival.

Case Studies

- Inhibition of EGFR : A study focused on designing quinoline hybrids that act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and microbial DNA gyrase demonstrated promising results. These compounds exhibited significant anti-proliferative activity against cancer cells while also displaying antimicrobial properties .

- Multifunctional Agents : Another research effort synthesized novel derivatives with dual-target capabilities aimed at treating Alzheimer's disease and cancer. These compounds showed potential in inhibiting cholinesterases and monoamine oxidases, thereby providing a multifaceted approach to treatment .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its efficacy and safety in clinical settings. Studies have indicated that modifications to the chemical structure can enhance oral bioavailability and stability, which are vital for therapeutic use.

| Compound | Oral Bioavailability | Half-Life (h) | Efficacy (ED90) |

|---|---|---|---|

| Compound 1 | 33% | 4 | < 1 mg/kg |

| Compound 2 | 84% | 10 | < 1 mg/kg |

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.

Pathways Involved: It can modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name (Reference) | Molecular Formula | Substituents | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₈N₃O₂ | 4-methyl-2-pyridinyl | 320.37 | Compact structure, moderate polarity |

| 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-... (Ev2) | C₂₆H₂₇N₃O₂S₂ | Thiophene, phenyl, methylthio | 501.64 | Increased lipophilicity (S-containing groups) |

| 4-[4-(Diethylamino)phenyl]-... (Ev7) | C₂₆H₃₀N₄O₂ | Diethylaminophenyl | 430.54 | Bulky aromatic group, enhanced basicity |

| 7-Chloro-N-cyclohexyl-... (Ev9) | C₂₂H₂₈ClN₃O₃ | Chloro, morpholinoethyl | 417.93 | Halogen substitution, polar morpholine group |

- The diethylaminophenyl group in Ev7 introduces strong electron-donating effects, which may enhance interactions with aromatic residues in target proteins . The chloro and morpholinoethyl groups in Ev9 contribute to electronic effects (via Cl) and solubility (via morpholine), balancing lipophilicity and polarity .

Key Research Findings and Implications

- Synthetic Efficiency : The use of Pybrop and DMF in coupling reactions (Ev3, Ev5) highlights robust methodologies for carboxamide formation, though scalability may require optimization .

- Structure-Activity Relationships (SAR): Bulky substituents (e.g., diethylaminophenyl in Ev7) improve target affinity but may reduce metabolic stability . Halogenation (e.g., Cl in Ev9) enhances electronic interactions and may improve binding to hydrophobic protein pockets .

- Unresolved Challenges: Limited data on the target compound’s solubility, bioavailability, and in vivo efficacy necessitate further studies.

Biological Activity

1,4-Dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline core with a carboxamide group and a methyl-pyridine substituent, contributing to its biological properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives. The compound has shown moderate antibacterial activity against various pathogens. For instance, in vitro assays indicated that the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| Compound C | 2.5 | Pseudomonas aeruginosa |

Antiviral Activity

In addition to antibacterial properties, derivatives of this compound have been explored for antiviral activity, particularly against HIV-1. Research indicates that certain quinoline derivatives can inhibit integrase activity, which is crucial for viral replication. For example, a related compound demonstrated an IC50 value of approximately 40 µM in inhibiting HIV integrase .

Anticancer Properties

Quinoline derivatives have also been investigated for their potential anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 15 | HeLa |

| Compound E | 20 | MCF-7 |

| Compound F | 10 | A549 |

Study on Antibacterial Efficacy

A study conducted by Sechi et al. evaluated a series of quinoline derivatives for their antibacterial properties. The study reported that compounds similar to this compound exhibited significant activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Study on Antiviral Action

Another investigation focused on the antiviral properties of quinoline derivatives against HIV-1. The results indicated that specific modifications to the quinoline structure enhanced antiviral efficacy, suggesting that further optimization could lead to more potent inhibitors .

Q & A

Basic: What are the common synthetic routes for 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide derivatives?

The synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives, including the target compound, typically employs the Hantzsch reaction. This involves the condensation of aldehydes, β-ketoesters, and ammonia or amines under reflux conditions . For example, derivatives are synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate and 3-aminocyclohex-2-enone, followed by oxidative aromatization using H₂O₂ and a PEG1000-BMImI catalyst to yield the pyridine core . Methodological optimization includes solvent selection (e.g., ethanol or DMF), temperature control (343 K for 3 hours), and catalytic systems to improve yields (up to 97.4% in hydrogenation steps) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Structural validation requires 1H NMR for confirming proton environments (e.g., aromatic δ 7.36–8.08 ppm, NH signals at δ 12.08 ppm) and X-ray crystallography for resolving stereochemistry and conformation . For example, crystallographic studies reveal non-planar fused-ring systems and dihedral angles between aromatic planes (e.g., 56.98° between pyridine and benzene rings), critical for understanding molecular interactions . Elemental analysis (C, H, N) and mass spectrometry (e.g., MS m/z: 336.2 [M+H]⁺) further confirm purity and molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., calcium modulation vs. antibacterial effects)?

Discrepancies in biological activity often arise from substituent variations and stereoelectronic effects. For instance:

- Calcium modulation : Electron-withdrawing groups (e.g., -NO₂) enhance calcium channel binding, while bulky substituents reduce bioavailability .

- Antibacterial activity : Hydrophobic side chains (e.g., 4-methylpyridinyl) improve membrane penetration, as seen in derivatives with MIC values <1 µg/mL against S. aureus .

Resolution strategies :

Advanced: What strategies optimize synthetic yields under catalytic conditions?

Key catalytic optimizations include:

- Catalyst selection : PEG1000-BMImI (50 mol%) increases oxidation efficiency of 1,4-DHPs to pyridines, achieving >90% conversion .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling steps .

- Temperature control : Lower temperatures (273–298 K) minimize side reactions in hydrogenation steps .

- Purification : Flash chromatography (Hex/AcOEt, 3:1) and recrystallization (DCM/hexane) improve purity to >95% .

Advanced: How do substituent modifications impact pharmacological profiles?

Structure-activity relationship (SAR) studies highlight:

- Anticancer activity : Pyrimido[4,5-b]quinoline derivatives with cyclohexyl and dimethoxyphenyl groups show IC₅₀ values <10 µM against breast cancer cell lines due to intercalation and topoisomerase inhibition .

- Antioxidant effects : Electron-donating groups (e.g., -OCH₃) at the 4-position enhance radical scavenging (EC₅₀: 12–18 µM) by stabilizing phenolic radicals .

Methodological approach :

Advanced: What analytical challenges arise in quantifying degradation products during stability studies?

Degradation pathways (e.g., hydrolysis, oxidation) produce metabolites like 4-oxo-quinoline-3-carboxylic acid, which require:

- HPLC-MS/MS with a C18 column and gradient elution (MeCN/H₂O + 0.1% formic acid) for separation .

- Forced degradation conditions : Exposure to 0.1 M HCl (40°C, 24 hours) or 3% H₂O₂ (room temperature, 8 hours) to simulate acidic/oxidative stress .

- Peak tracking : UV-Vis at 254 nm and high-resolution MS to identify fragments (e.g., m/z 217.22 for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.